

Molecular formula and weight of "5-Acetoxyethyl-2-furancarboxylic acid"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Acetoxyethyl-2-furancarboxylic acid

Cat. No.: B017060

[Get Quote](#)

An In-depth Technical Guide to 5-Acetoxyethyl-2-furancarboxylic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on **5-Acetoxyethyl-2-furancarboxylic acid**. It delves into the molecule's fundamental properties, provides a detailed synthesis protocol, and explores its context within medicinal chemistry and materials science.

Core Molecular Profile and Physicochemical Properties

5-Acetoxyethyl-2-furancarboxylic acid is a furan derivative characterized by a carboxylic acid group at the C2 position and an acetoxyethyl group at the C5 position.^[1] Its structure is derived from 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), a key downstream product of the biomass-derived platform chemical 5-Hydroxymethylfurfural (HMF).^{[2][3]} The acetylation of the hydroxymethyl group modifies the compound's polarity and chemical reactivity, making it a valuable intermediate in organic synthesis.

Structural and Chemical Identity

The chemical structure of **5-Acetoxyethyl-2-furancarboxylic acid** is visualized below. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, forms the core scaffold.

Caption: Chemical structure of **5-Acetoxyethyl-2-furancarboxylic acid**.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference. This data is critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ O ₅	[1][4][5][6]
Molecular Weight	184.15 g/mol	[1][4][5][6]
CAS Number	90345-66-7	[1][4][5]
IUPAC Name	5-(acetoxyethyl)furan-2-carboxylic acid	[5]
Common Synonyms	5-(Acetoxyethyl)-2-furoic Acid, Acetyl Sumiki's Acid	[1][4][6]
Canonical SMILES	CC(=O)OCc1oc(cc1)C(=O)O	[5]
Melting Point	107-109 °C	[4]

Synthesis and Experimental Protocols

The most direct and common synthesis route to **5-Acetoxyethyl-2-furancarboxylic acid** is the acetylation of its precursor, 5-Hydroxymethyl-2-furancarboxylic acid.[7] This reaction is a standard esterification that converts the primary alcohol into an acetate ester, a transformation often employed to protect the hydroxyl group or to modify the molecule's biological or physical properties.

Principle of Synthesis: Acetylation

The synthesis involves the reaction of the hydroxyl group in 5-Hydroxymethyl-2-furancarboxylic acid with an acetylating agent, typically acetic anhydride. A base catalyst, such as pyridine, is often used to activate the alcohol and neutralize the acetic acid byproduct, driving the reaction to completion. The causality here is straightforward: the nucleophilic oxygen of the alcohol

attacks the electrophilic carbonyl carbon of the acetic anhydride, leading to the formation of the acetate ester and an acetate leaving group.

Detailed Laboratory Protocol

This protocol describes a representative procedure for the synthesis of **5-Acetoxyethyl-2-furancarboxylic acid**.

Materials:

- 5-Hydroxymethyl-2-furancarboxylic acid
- Acetic anhydride
- Pyridine (or another suitable base)
- Dichloromethane (or other suitable aprotic solvent)
- Hydrochloric acid (1 M solution)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Deionized water

Equipment:

- Round-bottom flask with a magnetic stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reactant Setup:** In a clean, dry round-bottom flask, dissolve 5-Hydroxymethyl-2-furancarboxylic acid in a suitable solvent like dichloromethane. Add a stoichiometric excess of pyridine to the solution and cool the flask in an ice bath to 0-5 °C with continuous stirring.
- **Addition of Acetylating Agent:** Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the cooled solution via a dropping funnel over 15-30 minutes. The slow addition is crucial to control the exothermic nature of the reaction.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
- **Work-up and Neutralization:** Once the reaction is complete, quench it by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 1 M HCl solution (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product.
- **Purification:** The crude **5-Acetoxyethyl-2-furancarboxylic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain a pure, crystalline solid.

Self-Validation and Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

- **¹H NMR and ¹³C NMR Spectroscopy:** To confirm the molecular structure, including the presence of the acetyl group (singlet around 2.1 ppm) and the methylene protons.
- **Mass Spectrometry (MS):** To verify the molecular weight of 184.15 g/mol .[\[1\]](#)[\[4\]](#)
- **Melting Point Analysis:** To compare the observed melting point with the literature value of 107-109 °C as a measure of purity.[\[4\]](#)

Applications in Research and Drug Development

While direct therapeutic applications of **5-Acetoxyethyl-2-furancarboxylic acid** are not extensively documented, its significance lies in its role as a versatile chemical intermediate and a derivative of biologically active furan compounds.

Intermediate for Medicinal Chemistry

Furan derivatives are a well-established class of compounds with diverse biological activities, including antimicrobial, anesthetic, and anti-inflammatory properties.^[8] The precursor, 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), has been noted as a potential antitumor agent and an interleukin inhibitor.^[3] In this context, **5-Acetoxyethyl-2-furancarboxylic acid** serves several strategic purposes in drug discovery:

- **Prodrug Design:** The acetate group can act as a prodrug moiety. *In vivo*, esterase enzymes can cleave the acetate, releasing the active parent compound (HMFCA) at the target site. This can improve the pharmacokinetic profile of the parent drug.
- **Modulation of Physicochemical Properties:** Acetylation increases the lipophilicity of the molecule compared to its hydroxyl precursor. This modification is a key strategy used by medicinal chemists to enhance membrane permeability and oral bioavailability.
- **Synthetic Handle:** The carboxylic acid and the ester group provide two distinct points for further chemical modification, allowing for the construction of more complex molecules and chemical libraries for high-throughput screening.

Biomass-Derived Chemical Feedstock

The compound is derived from HMF, a key "Top 10" platform chemical identified by the U.S. Department of Energy that can be produced from cellulosic biomass.^[3] The development of efficient synthetic pathways to convert HMF into value-added derivatives like **5-Acetoxyethyl-2-furancarboxylic acid** is a central goal in the field of sustainable chemistry.^{[2][3]} Its availability from renewable resources makes it an attractive building block for the synthesis of bio-based polymers, pharmaceuticals, and agrochemicals.

Conclusion

5-Acetoxymethyl-2-furancarboxylic acid is a well-defined chemical entity with a molecular formula of C₈H₈O₅ and a molecular weight of 184.15 g/mol .[1][4][5][6] Its synthesis via the acetylation of its hydroxylated precursor is a robust and straightforward process.[7] For researchers in drug development and materials science, this compound represents more than just a simple furan derivative; it is a strategic intermediate that bridges the gap between renewable biomass feedstocks and the synthesis of high-value, functional molecules with potential applications in medicine and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 5-Acetoxymethyl-2-furancarboxylic Acid, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 6. scbt.com [scbt.com]
- 7. 5-ACETOXYMETHYL-2-FURANCARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molecular formula and weight of "5-Acetoxymethyl-2-furancarboxylic acid"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b017060#molecular-formula-and-weight-of-5-acetoxymethyl-2-furancarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com